2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
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Overview
Description
2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is a complex organic compound that features a combination of aromatic and hydrazino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide typically involves the condensation of 4-benzyloxybenzaldehyde with hydrazine derivatives, followed by the reaction with 4-ethylphenyl isocyanate. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the hydrazino group, converting it to an amine.
Substitution: Aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
- 2-(2-(4-Chlorobenzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its reactivity and stability, making it a valuable compound for further research and development.
Properties
CAS No. |
339254-25-0 |
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Molecular Formula |
C24H23N3O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C24H23N3O3/c1-2-18-8-12-21(13-9-18)26-23(28)24(29)27-25-16-19-10-14-22(15-11-19)30-17-20-6-4-3-5-7-20/h3-16H,2,17H2,1H3,(H,26,28)(H,27,29)/b25-16+ |
InChI Key |
LLNXFLJKGJYKGI-PCLIKHOPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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